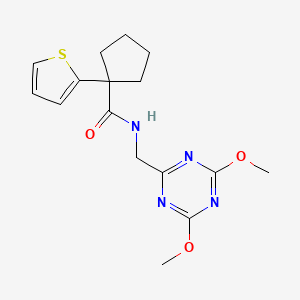

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Beschreibung

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound featuring a 4,6-dimethoxy-1,3,5-triazine core linked via a methylene group to a cyclopentane ring substituted with a thiophene moiety.

Eigenschaften

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-22-14-18-12(19-15(20-14)23-2)10-17-13(21)16(7-3-4-8-16)11-6-5-9-24-11/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCVIPSGXJZCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2(CCCC2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article explores the compound's biological profile, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Molecular Formula : CHNO

The presence of the triazine moiety is significant as it often contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

- Target Interaction : The compound is known to interact with carboxylic acids through the formation of active esters. This reaction facilitates the coupling of amines and alcohols, making it a valuable reagent in organic synthesis .

- Biochemical Pathways : It influences the amide coupling pathway, which is crucial for synthesizing various biomolecules. This pathway is essential in peptide synthesis and other biochemical modifications .

Biological Activity

Research indicates that N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that triazine derivatives possess antimicrobial properties. The specific effects of this compound on various bacterial strains need further investigation but indicate potential as an antimicrobial agent .

- Anticancer Activity : Some triazine derivatives have shown promise in cancer research due to their ability to inhibit tumor cell proliferation. The specific mechanisms by which this compound may exert anticancer effects remain to be elucidated but could involve apoptosis induction or cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological implications of triazine derivatives similar to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Research indicates that compounds containing triazine moieties exhibit significant anticancer properties. The triazine ring's ability to interact with biological targets makes it a promising scaffold for developing new anticancer agents. Studies have shown that derivatives of triazine can inhibit cell proliferation and induce apoptosis in various cancer cell lines .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting protein synthesis, which can be beneficial in developing new antibiotics .

3. Anti-inflammatory Effects

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been studied for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases like arthritis and psoriasis .

Agricultural Applications

1. Herbicide Development

The unique structure of this compound allows it to act as a potential herbicide. Triazine derivatives are known for their ability to inhibit photosynthesis in plants, making them effective in weed management strategies .

2. Plant Growth Regulators

Research has explored the use of this compound as a plant growth regulator. Its application can enhance growth rates and improve crop yields by modulating plant hormonal pathways .

Materials Science

1. Polymer Synthesis

The incorporation of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide into polymer matrices has been investigated for creating advanced materials with improved thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance composites used in aerospace and automotive industries .

2. Photovoltaic Applications

Due to its electronic properties, the compound is being researched for use in organic photovoltaic cells. Its ability to absorb light and convert it into electrical energy could lead to advancements in solar energy technology .

Case Study 1: Anticancer Research

In a study examining the anticancer effects of triazine derivatives, researchers found that N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibited a dose-dependent inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Agricultural Efficacy

Field trials assessing the herbicidal activity of triazine-based compounds revealed that N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide effectively reduced weed populations without adversely affecting crop yields. This finding supports its potential as an environmentally friendly herbicide alternative .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The 4,6-dimethoxy-triazine group appears critical for antifungal activity, as seen in TRI. The addition of a thiophene group in the target compound may enhance target binding through π-π interactions or improved membrane penetration .

- Synthetic Utility : The use of DMTMM Cl in synthesizing similar triazine derivatives (e.g., piperazin-2-ones) suggests feasible routes for modifying the target compound’s side chains .

- Knowledge Gaps: Direct pharmacological data for the target compound is absent in the evidence. Further studies should evaluate its MIC values, toxicity, and mechanistic pathways compared to TRI and PYR.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide with high yield and purity?

- Methodological Answer : Multi-step synthesis typically involves coupling the cyclopentanecarboxamide core with functionalized triazine and thiophene moieties. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity in nucleophilic substitutions .

- Temperature control : Maintain 60–80°C during condensation to avoid side reactions (e.g., triazine ring decomposition) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity .

Q. How can researchers characterize the electronic and steric effects of the 4,6-dimethoxy-1,3,5-triazine moiety on the compound’s reactivity?

- Methodological Answer :

- Spectroscopic analysis : Compare H NMR chemical shifts of methoxy groups to assess electron-donating effects .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) quantify charge distribution and steric hindrance around the triazine ring .

- Reactivity assays : Monitor hydrolysis kinetics under acidic/basic conditions to evaluate triazine stability .

Q. What reaction mechanisms govern the formation of the thiophene-cyclopentane carboxamide linkage?

- Methodological Answer :

- Nucleophilic acyl substitution : The cyclopentanecarboxamide’s carbonyl group reacts with a thiophene-containing amine via activation by coupling agents (e.g., EDC/HOBt) .

- Cyclization monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and optimize reaction time (typically 1–3 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different biological assays?

- Methodological Answer :

- Dose-response reevaluation : Perform IC assays in triplicate using standardized cell lines (e.g., HEK293 for receptor binding) to rule out variability .

- Solubility correction : Pre-saturate the compound in assay buffers (e.g., PBS with 0.1% DMSO) to ensure consistent bioavailability .

- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., N-(thiazolo[5,4-b]pyridin-2-yl) derivatives) to identify confounding structural motifs .

Q. What advanced techniques are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to measure binding kinetics (k/k) in real-time .

- Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonding with the triazine’s methoxy groups and hydrophobic interactions with the cyclopentane ring .

- Cryo-EM : Resolve high-resolution structures of compound-target complexes to identify allosteric binding sites .

Q. How can stereochemical variations in the cyclopentane ring impact the compound’s pharmacological profile?

- Methodological Answer :

- Stereoselective synthesis : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to isolate enantiomers .

- Biological testing : Compare enantiomer activity in vitro (e.g., IC differences >10-fold suggest stereochemical dependency) .

- X-ray crystallography : Determine absolute configuration and correlate with activity data .

Q. What computational strategies can predict the environmental fate and degradation pathways of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.